molecular formula C8H6FNO B069021 4-Fluoro-2-methoxybenzonitrile CAS No. 191014-55-8

4-Fluoro-2-methoxybenzonitrile

Cat. No.: B069021
CAS No.: 191014-55-8
M. Wt: 151.14 g/mol
InChI Key: HGBKZVIQHCUHRI-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H6FNO. It is a white to off-white crystalline solid with a melting point of approximately 75°C and a boiling point of around 239.2°C . This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-methoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-2-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile . Another method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the fluoro group.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 4-fluoro-2-methoxybenzylamine.

    Oxidation: Formation of 4-fluoro-2-methoxybenzoic acid or aldehyde.

Scientific Research Applications

4-Fluoro-2-methoxybenzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methylbenzonitrile
  • 4-Fluoro-2-hydroxybenzonitrile
  • 4-Fluoro-2-chlorobenzonitrile

Uniqueness

4-Fluoro-2-methoxybenzonitrile is unique due to the presence of both a fluoro and a methoxy group, which influence its reactivity and properties. The combination of these functional groups makes it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

4-fluoro-2-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBKZVIQHCUHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382584
Record name 4-Fluoro-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191014-55-8
Record name 4-Fluoro-2-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-methoxybenzonitrile
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Synthesis routes and methods I

Procedure details

To a solution of intermediate 126, 1-bromo-4-fluoro-2-methoxybenzene (9.0 g) in N-methylpyrrolidone (100 mL, Sure Seal; Aldrich) was added CuCN (6.6 g, 73.7 mmol, 1.8 eq.; Aldrich), and the mixture stirred at 180° C. under anhydrous nitrogen for 5.5 hrs. After cooling, 14% aqueous NH4OH (330 mL) was added and stirring continued for 45 min at room temperature. The mixture was extracted with ether (100 mL×3), and the combined extracts washed sequentially with dilute aqueous NH4OH, dilute HCl and brine, then dried (MgSO4), and concentrated to provide the title compound (5.2 g, Yield 85% in 2 steps) as a white solid: 1H NMR (CDCl3, 500 MHz) δ ppm: 3.91 (3H, s, OMe), 6.69 (1H, dd, J=2.3 Hz, J=10.5 Hz, Ar—H), 6.72 (1H, dt, J=2.5 Hz, J=J=8.0 Hz, Ar—H), 7.55 (1H, dd, J=6.5 Hz, J=8.5 Hz, Ar—H); 13C NMR (CDCl3, 125.8 Hz) δ ppm: 56.49, 98.16, 100.06, 100.27, 108.31, 108.50, 115.83 135.37, 135.46, 163.25, 163.34 165.47, 167.50. An analytical sample was obtained by trituration with ether: Anal. calcd for C8H6FNO: C, 63.57; H, 4.00; N, 9.26; found: C, 63.36; H, 3.91; N, 9.16.
[Compound]
Name
intermediate 126
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
330 mL
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-4-fluoro-2-methoxybenzene (9.0 g) in N-methylpyrrolidone (100 mL, Sure Seal; Aldrich) was added CuCN (6.6 g, 73.7 mmol, 1.8 eq.; Aldrich), and the mixture stirred at 180° C. under anhydrous nitrogen for 5.5 hrs. After cooling, 14% aqueous NH4OH (330 mL) was added and stirring continued for 45 min at room temperature. The mixture was extracted with ether (100 mL×3), and the combined extracts washed sequentially with dilute aqueous NH4OH, dilute HCl and brine, then dried (MgSO4), and concentrated to provide the title compound (5.2 g, Yield 85% in 2 steps) as a white solid: 1H NMR (CDCl3, 500 MHz) δ ppm: 3.91 (3H, s, OMe), 6.69 (1H, dd, J=2.3 Hz, J=10.5 Hz, Ar—H), 6.72 (1H, dt, J=2.5 Hz, J=J=8.0 Hz, Ar—H), 7.55 (1H, dd, J=6.5 Hz, J=8.5 Hz, Ar—H); 13C NMR (CDCl3, 125.8 Hz) δ ppm: 56.49, 98.16, 100.06, 100.27, 108.31, 108.50, 115.83 135.37, 135.46, 163.25, 163.34 165.47, 167.50. An analytical sample was obtained by trituration with ether: Anal. calcd for C8H6FNO: C 63.57, H 4.00, N 9.26; found: C 63.36, H 3.91, N 9.16.
Quantity
9 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
330 mL
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

To a solution of 1-bromo-4-fluoro-2-methoxybenzene (25 g, 0.12 mol) in 250 mL of DMF was added Zn(CN)2 (28.6 g, 0.240 mol) and Pd(PPh3)4 (7.05 g, 6.10 mmol) at one portion and the reaction was charged with Ar and heated to 100° C. for 10 hours. Then the reaction was poured into 1 L of EtOAc and filtered through a kieselguhr pad. The filtrate was washed with water, brine, dried and concentrated to solid, which was purified by silica gel column to give 4-fluoro-2-methoxybenzonitrile.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Zn(CN)2
Quantity
28.6 g
Type
catalyst
Reaction Step One
Quantity
7.05 g
Type
catalyst
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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